2-Azetidinone, 3,3-dimethyl-
Overview
Description
2-Azetidinone, 3,3-dimethyl- is a useful research compound. Its molecular formula is C5H9NO and its molecular weight is 99.13 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Azetidinone, 3,3-dimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Azetidinone, 3,3-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azetidinone, 3,3-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Chemical Reactions
A Straightforward Approach to 2-Azetidinones :Researchers have developed a method for synthesizing 2-azetidinones from imines and carboxylic acids using dimethyl sulfoxide (DMSO) and acetic anhydride. This method is noted for its simplicity, efficiency, and the ease of isolating the products, highlighting the potential of 2-azetidinones in chemical synthesis (Zarei, 2014).
DMF-Dimethyl Sulfate for β-Lactams Synthesis :Another innovative approach involves using DMF-dimethyl sulfate as a reagent for synthesizing 2-azetidinones, offering advantages such as mild reaction conditions and easy product purification (Jarrahpour & Zarei, 2009).
Pharmacological Applications
Pharmacological Profile of 2-Azetidinones :2-Azetidinones exhibit a broad range of biological activities, including antimicrobial, antifungal, and potential roles as enzyme inhibitors. Their structural moiety has been instrumental in developing drugs with various therapeutic applications (Mehta, Sengar, & Pathak, 2010).
Material Science and Polymer Chemistry
Nylon 3 Synthesis :2-Azetidinone has been utilized in the ring-opening polymerization to synthesize nylon 3, demonstrating the versatility of β-lactams in creating high-molecular-weight, crystalline polymers. This process, catalyzed without metal catalysts, opens new avenues in material science for developing novel polymeric materials (Hongjun et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Azetidinone, 3,3-dimethyl- is AMP deaminase 2 (AMPD2) . AMPD2 plays a crucial role in energy homeostasis and immuno-oncology .
Mode of Action
2-Azetidinone, 3,3-dimethyl- acts as a selective AMPD2 inhibitor . It induces allosteric modulation, causing a conformational change in the enzyme . This change prevents AMP from binding to the substrate pocket .
Biochemical Pathways
The inhibition of AMPD2 by 2-Azetidinone, 3,3-dimethyl- affects the energy homeostasis and immuno-oncology pathways . .
Pharmacokinetics
Similar compounds have been synthesized using various methods, suggesting potential routes for absorption and metabolism
Result of Action
The inhibition of AMPD2 by 2-Azetidinone, 3,3-dimethyl- could potentially disrupt energy homeostasis and immuno-oncology pathways . This disruption could have various molecular and cellular effects, depending on the specific context and cell type.
Action Environment
Similar compounds have been synthesized under specific conditions, suggesting that environmental factors could potentially influence the action of 2-azetidinone, 3,3-dimethyl- .
Biochemical Analysis
Biochemical Properties
“2-Azetidinone, 3,3-dimethyl-” interacts with the enzyme 11β-HSD1, which is widely expressed in liver, adipose tissue, and brain . The compound acts as a potent and selective inhibitor against the human and mouse forms of the enzyme . The inhibition of 11β-HSD1 by “2-Azetidinone, 3,3-dimethyl-” can reduce intracellular glucocorticoid concentrations, which has been proposed as a therapeutic approach for metabolic syndrome .
Cellular Effects
The effects of “2-Azetidinone, 3,3-dimethyl-” on cells are largely related to its inhibitory action on 11β-HSD1. By inhibiting this enzyme, the compound can reduce the conversion of inactive glucocorticoid hormone cortisone to the active glucocorticoid hormone cortisol . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of “2-Azetidinone, 3,3-dimethyl-” involves its interaction with 11β-HSD1. The compound binds to the enzyme, inhibiting its ability to convert cortisone to cortisol . This can lead to a reduction in intracellular cortisol concentrations, which can influence various biochemical processes, including enzyme activation or inhibition and changes in gene expression .
Dosage Effects in Animal Models
Ezetimibe has been shown to reduce plasma cholesterol levels in preclinical models of hypercholesterolemia .
Metabolic Pathways
As an inhibitor of 11β-HSD1, it is likely involved in the metabolic pathway of cortisol, influencing the conversion of cortisone to cortisol .
Transport and Distribution
Given its role as an enzyme inhibitor, it is likely that it is transported to sites where 11β-HSD1 is present, such as the liver, adipose tissue, and brain .
Subcellular Localization
Given its role as an enzyme inhibitor, it is likely localized to the cytoplasm where 11β-HSD1 is present .
Properties
IUPAC Name |
3,3-dimethylazetidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-5(2)3-6-4(5)7/h3H2,1-2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAKVVTXKWWUGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337774 | |
Record name | Pivalolactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7486-91-1 | |
Record name | Pivalolactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-dimethylazetidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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